molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249
CAS RN: 71985-80-3
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
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Description

The compound of interest, 1-methylpiperidine-4-carboxylic acid hydrochloride, is related to various piperidine derivatives that have been synthesized and studied for their chemical properties and potential applications. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are of significant interest due to their presence in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including condensation, reduction, and salt formation. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through a series of reactions starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, with a total yield above 60% . Another example is the large-scale synthesis of 4-methylenepiperidine hydrochloride, which is a key intermediate for the antifungal drug efinaconazole, with a high overall yield of 99.1% and purity of 99.7% . These methods highlight the potential for industrial-scale production of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, such as bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, has been elucidated using X-ray diffraction experiments. The piperidinium ring typically adopts a chair conformation with various substituents occupying axial or equatorial positions. In the case of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, the CH2COO group is in the equatorial position, and the CH3 group is in the axial position, with the OH group showing disorder between equatorial and axial positions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, such as bromination and azo-coupling, as studied in the synthesis of new acridine-9-carboxylic acid derivatives . These reactions are important for further functionalization of the piperidine core and can lead to compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic techniques such as FTIR, NMR, and computational methods. For example, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows an intense νOH band and a broad ν(OHO) absorption, indicating the presence of hydrogen bonds . NMR spectroscopy has been used to study the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives, with the differentiation of equatorial and axial protons providing insights into the molecular structure . Computational methods like GIAO/B3LYP/6-31G(d,p) have been used to calculate magnetic isotropic shielding tensors, which correlate with experimental chemical shifts .

Scientific Research Applications

It’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, there have been many reviews concerning specific methods of piperidine synthesis .

Safety And Hazards

1-Methylpiperidine-4-carboxylic acid hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDEWJJEMHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991544
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methylpiperidine-4-carboxylic Acid Hydrochloride

CAS RN

71985-80-3, 71235-92-2
Record name 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)
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Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 1-Methyl piperidine-4-carboxylic acid hydrochloride
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Record name 71235-92-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 11.7 mmol) in conc. hydrochloric acid (20 mL) was heated to 100° C. and maintained for 6 h. The mixture was then concentrated to dryness in vacuo to give a solid, which was washed with acetonitrile-diethyl ether (1:1) and dried in vacuo to afford 1-methyl-piperidine-4-carboxylic acid hydrochloride (1.0 g, 48%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Charge isonipecotic acid (1.00 wt, 1.0 eq, 600 g) to a reaction vessel. Charge palladium on charcoal (10% wt, 50% wet paste, 0.05 wt, 30 g) to the reaction vessel. Charge purified water (4.0 vol, 2.4 L) to the reaction vessel. Heat the resulting mixture to 90 to 95° C. Charge formic acid (1.2 vol, 1.4 wt, 4.0 eq, 720 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Charge formaldehyde (37% w/w aqueous solution, 0.74 vol, 0.81 wt, 1.3 eq, 444 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion≦0.1% area isonipecotic acid, expected 3 hours). Cool the resulting mixture to 20 to 30° C. Filter the reaction mixture through GF/F. Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C. Concentrate the combined filtrates to ca 2 vol at atmospheric pressure. As necessary adjust the temperature to 65 to 75° C. Charge conc. Hydrochloric acid (0.95 vol, 1.14 wt, 1.5 eq, 570 mL) to the vessel at 65 to 75° C. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure. Check the water content by KF analysis of the supernatant liquors using AX reagent (pass criterion≦0.1% w/w). Cool the reaction mixture to 20 to 25° C. Stir the reaction mixture for 1 to 2 hours at 20 to 25° C. Filter the reaction mixture at 20 to 25° C. Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL). Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent). Expected yield: 80 to 90% th, 111 to 125% w/w; Isolated yield: 755 g (91% th, 125 w/w). FIG. 5 shows a typical NMR spectrum of 1-Methylpiperidine-4-carboxylic acid (D2O)
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Three
Quantity
570 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 4
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1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 5
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-methylpiperidine-4-carboxylic Acid Hydrochloride

Citations

For This Compound
1
Citations
L Servillo, A Giovane, R Casale, ML Balestrieri… - Food chemistry, 2016 - Elsevier
… hydrochloride, pipecolic acid, 1-methylpiperidine-2-carboxylic acid hydrochloride, 1-methylpiperidine-3-carboxylic acid, and 1-methylpiperidine-4-carboxylic acid hydrochloride were …

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